7-Gal-brefeldin A
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Overview
Description
7-O-(Galactosyl)brefeldin A is a natural product found in Penicillium brefeldianum with data available.
Scientific Research Applications
Biological Derivatization and Physicochemical Properties :
- 7-O-(Galactosyl)brefeldin A has been produced through biological derivatization via transglycosylation in Penicillium brefeldianum, and this compound is the first glycosylated brefeldin A derivative prepared. The study discussed its detection, isolation, and physicochemical properties (Grabley et al., 1994).
Effects on Galactosphingolipid Synthesis :
- Research has examined the effects of Brefeldin A on the synthesis of galactosylceramide sulfate and its precursor galactosylceramide in Schwann cells, indicating different intracellular sites of synthesis for these glycolipids (Farrer et al., 1995).
Impact on Golgi Structure and Ricin Transport :
- Studies have shown that Brefeldin A can affect the Golgi structure and impact the transport of the protein toxin ricin in cells. This research provides insights into the correlation between Golgi structure and the toxic effects of certain compounds (Sandvig et al., 1991).
Influence on Oligosaccharide Processing :
- The use of Brefeldin A has revealed insights into the processing of asparagine-linked oligosaccharides, indicating a decrease in branching of complex-type glycans and an increase in the formation of hybrid-type glycans (Chawla & Hughes, 1991).
Mechanisms of Brefeldin A Action :
- Research has explored the molecular mechanisms of Brefeldin A's action, specifically how it inhibits proteins that activate ADP-ribosylation factors (Arfs), thus affecting the structural and functional organization of the Golgi (Chardin & McCormick, 1999).
Endocytosis of Cell Wall Pectins :
- Studies on Brefeldin A-induced compartments in plants have shown its role in the endocytosis of cell wall pectins in meristematic root cells, highlighting its influence on cellular processes in plants (Baluška et al., 2002).
Initiation of Decorin Glycosaminoglycan Chain :
- Research has identified the initiation of the decorin glycosaminoglycan chain in the endoplasmic reticulum-Golgi intermediate compartment, indicating the complexity of intracellular processes affected by Brefeldin A (Jönsson et al., 2003).
Uncoupling of Ganglioside Biosynthesis :
- The effects of Brefeldin A on glycosphingolipid metabolism have been studied, showing significant inhibition of ganglioside biosynthesis beyond certain stages, suggesting specific localization of synthases in the Golgi apparatus (van Echten et al., 1990).
Properties
CAS No. |
156663-50-2 |
---|---|
Molecular Formula |
C22H34O9 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(1S,2S,3E,11E,13R)-2-hydroxy-7-methyl-15-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one |
InChI |
InChI=1S/C22H34O9/c1-12-5-3-2-4-6-13-9-14(10-15(13)16(24)7-8-18(25)29-12)30-22-21(28)20(27)19(26)17(11-23)31-22/h4,6-8,12-17,19-24,26-28H,2-3,5,9-11H2,1H3/b6-4+,8-7+/t12?,13-,14?,15-,16-,17+,19-,20-,21+,22+/m0/s1 |
InChI Key |
WMQPIXSJUDBUIO-HPOHLNNVSA-N |
Isomeric SMILES |
CC1CCC/C=C/[C@H]2CC(C[C@@H]2[C@H](/C=C/C(=O)O1)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
SMILES |
CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC3C(C(C(C(O3)CO)O)O)O |
Synonyms |
7-Gal-brefeldin A 7-O-(galactosyl)brefeldin A 7-O-beta-D-galactosyl-brefeldin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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